molecular formula C15H12N2O3 B2936869 N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034385-94-7

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2936869
CAS No.: 2034385-94-7
M. Wt: 268.272
InChI Key: OFYKFLFBTHHUTM-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with a furan-3-yl group at the 6-position and a methyl-linked furan-2-carboxamide moiety at the 3-position. Its molecular formula is inferred as C₁₆H₁₃N₃O₃ (molecular weight ~295.3 g/mol).

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c18-15(14-2-1-6-20-14)17-9-11-3-4-13(16-8-11)12-5-7-19-10-12/h1-8,10H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYKFLFBTHHUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Formation of the Pyridine Ring: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters, aldehydes, and ammonia.

    Coupling of Furan and Pyridine Rings: The furan and pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Amidation: The final step involves the amidation of the coupled product to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Furan-2,3-dione.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted furan and pyridine derivatives.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridine rings can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of the target molecules. This compound may also inhibit or activate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with analogs from the literature:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Functional Groups
N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide (Target) Pyridine 6-furan-3-yl, 3-(methyl-furan-2-carboxamide) ~295.3 Furan (×2), carboxamide, pyridine
N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide Imidazo[1,2-a]pyridine 6-chloro, 2-phenyl, 3-furan-2-carboxamide 337.76 Imidazole, chloro, phenyl, carboxamide
(E)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylethenesulfonamide Pyridine 6-furan-3-yl, 3-(methyl-sulfonamide-styryl) 340.4 Furan, sulfonamide, styryl
5-cyclopropyl-N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide Pyridine 6-furan-2-yl, 3-(methyl-isoxazole-3-carboxamide) 309.32 Furan, isoxazole, cyclopropyl, carboxamide
5-(3-(bicyclo[1.1.1]pentan-1-ylcarbamoyl)phenyl)-... () Furo[2,3-b]pyridine 2-(4-fluorophenyl), trifluoropropyl, bicyclopentane 552.0 Fluorophenyl, trifluoropropyl, bicyclopentane, carboxamide
Key Observations:
  • Molecular Weight : The target compound is lighter (~295.3 g/mol) than fluorophenyl-substituted furopyridines (e.g., 552 g/mol in ), which may enhance bioavailability.
  • Functional Groups : Dual furan rings in the target compound increase hydrophobicity compared to sulfonamide () or fluorinated analogs (–6). The absence of electron-withdrawing groups (e.g., -CF₃) may reduce metabolic instability .

Solubility and Bioavailability Predictions

  • Target Compound : Predicted lower aqueous solubility due to dual furan rings; logP ~2.5–3.0 (estimated).
  • Fluorinated Analogs (–6): Higher logP (~4.0–5.0) due to -CF₃ groups, favoring blood-brain barrier penetration but requiring formulation optimization .
  • Cyclopropane-Isoxazole Hybrid (): Moderate solubility (logP ~2.8) balanced by cyclopropane’s steric effects .

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a furan moiety linked to a pyridine ring, contributing to its unique chemical properties. The molecular formula is C14H12N2O2C_{14}H_{12}N_2O_2 with a molecular weight of approximately 240.26 g/mol. Its structure can be represented as follows:

N 6 furan 3 yl pyridin 3 yl methyl furan 2 carboxamide\text{N 6 furan 3 yl pyridin 3 yl methyl furan 2 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition : The compound may inhibit enzymes that are critical for tumor growth or pathogen survival, thereby exerting anticancer or antimicrobial effects.
  • Cellular Interaction : Its hydrophobic regions allow it to interact effectively with cell membranes, facilitating cellular uptake and subsequent biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Reference
HeLa0.058
MDA-MB-2310.075
A5490.069
PC30.021

These values indicate that this compound exhibits potent antiproliferative activity, especially against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial activity against various pathogens. Although specific MIC values were not detailed for this compound in the search results, related pyridine derivatives have shown significant antibacterial effects, suggesting potential for similar activity in this compound.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Anticancer Properties : A study evaluating the effects of various pyridine derivatives found that modifications to the molecular structure significantly influenced their antiproliferative efficacy against human cancer cell lines, indicating that structural optimization could enhance the activity of this compound .
  • Mechanistic Insights : Research has shown that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and other apoptotic factors .

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